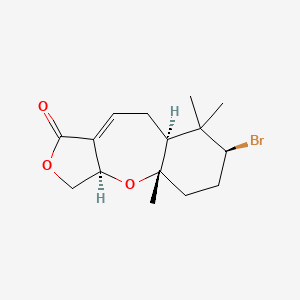
Aplysistatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplysistatin is a bromosesquiterpene derived from sea mollusks.
Wissenschaftliche Forschungsanwendungen
Biomimetic Synthesis
Aplysistatin, a marine antineoplastic agent, has been a subject of interest in biomimetic synthesis. Shieh and Prestwich (1982) demonstrated the enantiospecific preparation of aplysistatin, highlighting a key biomimetic cyclization step. This study points towards the synthetic potential of aplysistatin in pharmaceutical applications, particularly in antineoplastic therapy (H. Shieh & G. Prestwich, 1982).
Marine-Derived Sesquiterpenoids
The study by Paul and Fenical (1980) explored monocyclofarnesol-derived sesquiterpenoids from the red marine alga, including aplysistatin. They revealed the potential of aplysistatin and related compounds in marine pharmacology, which could have implications in the development of new therapeutic agents (V. Paul & W. Fenical, 1980).
Additional Biomimetic Approaches
Tanaka, Otsuka, and Yamashita (1984) detailed another biomimetic synthesis of aplysistatin, emphasizing the versatility of synthetic approaches for this compound. This synthesis involved a Wittig reaction and subsequent treatments leading to the production of aplysistatin, further underscoring its synthetic accessibility for research and therapeutic uses (A. Tanaka, S. Otsuka & K. Yamashita, 1984).
Eigenschaften
CAS-Nummer |
62003-89-8 |
|---|---|
Produktname |
Aplysistatin |
Molekularformel |
C15H21BrO3 |
Molekulargewicht |
329.23 g/mol |
IUPAC-Name |
(5aS,7S,9aS,10aR)-7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one |
InChI |
InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3/t10-,11-,12-,15-/m0/s1 |
InChI-Schlüssel |
BEMNKPXNGWTBLQ-ASHKBJFXSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br |
SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Kanonische SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
62003-89-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aplysistatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)
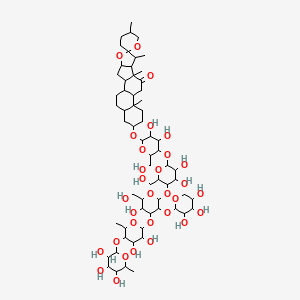
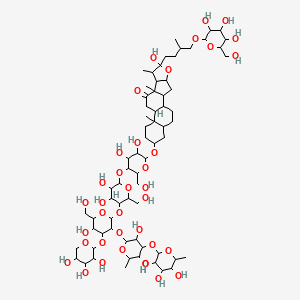
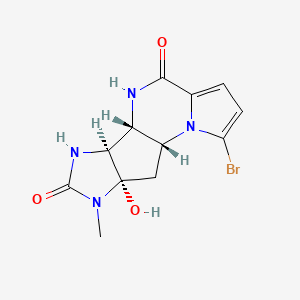
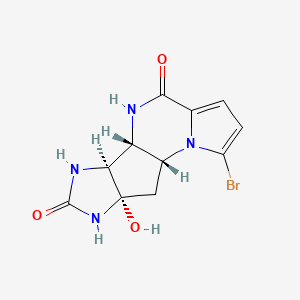



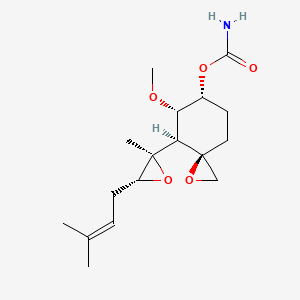

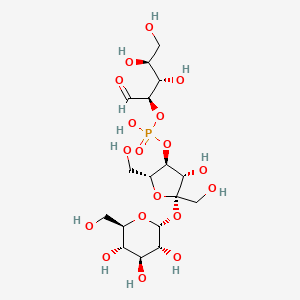

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)